molecular formula C11H12ClNO4 B14496385 Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate CAS No. 64356-76-9

Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate

Cat. No.: B14496385
CAS No.: 64356-76-9
M. Wt: 257.67 g/mol
InChI Key: SYNRPURHIGSTFU-UHFFFAOYSA-N
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Description

Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a chloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate typically involves the reaction of benzyloxycarbonyl chloride with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, carboxylic acids, and modified benzyloxycarbonyl compounds .

Scientific Research Applications

Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate involves its interaction with various molecular targets. The chloro group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be harnessed in drug design to target specific enzymes or receptors. Additionally, the benzyloxycarbonyl group can undergo metabolic transformations, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate is unique due to its chloro group, which provides distinct reactivity compared to similar compounds. This makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

64356-76-9

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

methyl 2-chloro-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C11H12ClNO4/c1-16-10(14)9(12)13-11(15)17-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,15)

InChI Key

SYNRPURHIGSTFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(NC(=O)OCC1=CC=CC=C1)Cl

Origin of Product

United States

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